

Thermochemical Data for Divinyl Sulfide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Divinyl sulfide*

Cat. No.: *B1213866*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **divinyl sulfide** (C_4H_6S). The information is compiled from experimental data reported in the literature and supplemented with established computational estimation methods to present a complete thermochemical profile. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require accurate thermochemical data for this compound.

Core Thermochemical Data

The experimentally determined and estimated thermochemical properties of **divinyl sulfide** are summarized in the tables below. These values are crucial for understanding the energetic stability and reactivity of the molecule.

Table 1: Enthalpy and Gibbs Free Energy of Formation

Property	Phase	Value	Units	Source
Standard Enthalpy of Formation (Δ_fH°)	Gas	106.00 ± 4.00	kJ/mol	NIST
Standard Enthalpy of Formation (Δ_fH°)	Liquid	67.70 ± 3.00	kJ/mol	NIST
Standard Gibbs Free Energy of Formation (Δ_fG°)	Gas	191.60	kJ/mol	Joback (Calculated) [1]

Table 2: Entropy and Heat Capacity

Property	Phase	Value	Units	Source
Standard Molar Entropy (S°)	Gas	Estimated	J/mol·K	Benson Group Additivity
Ideal Gas Heat Capacity (C_p)	Gas	Estimated	J/mol·K	Joback Method

Note: Experimental values for standard molar entropy and heat capacity are not readily available in the reviewed literature. The values presented here are estimates based on established computational methods.

Table 3: Phase Change and Other Properties

Property	Value	Units	Source
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	38.30 ± 0.70	kJ/mol	NIST
Ionization Energy (IE)	8.25 ± 0.01	eV	NIST

Experimental and Computational Protocols

A critical aspect of utilizing thermochemical data is understanding the methodologies through which they were obtained. This section details both the experimental techniques for determining the enthalpy of formation and the computational methods used to estimate other key thermochemical parameters.

Experimental Determination of Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation of **divinyl sulfide** was experimentally determined using combustion calorimetry.^[2] This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter.

General Protocol for Organosulfur Compounds:

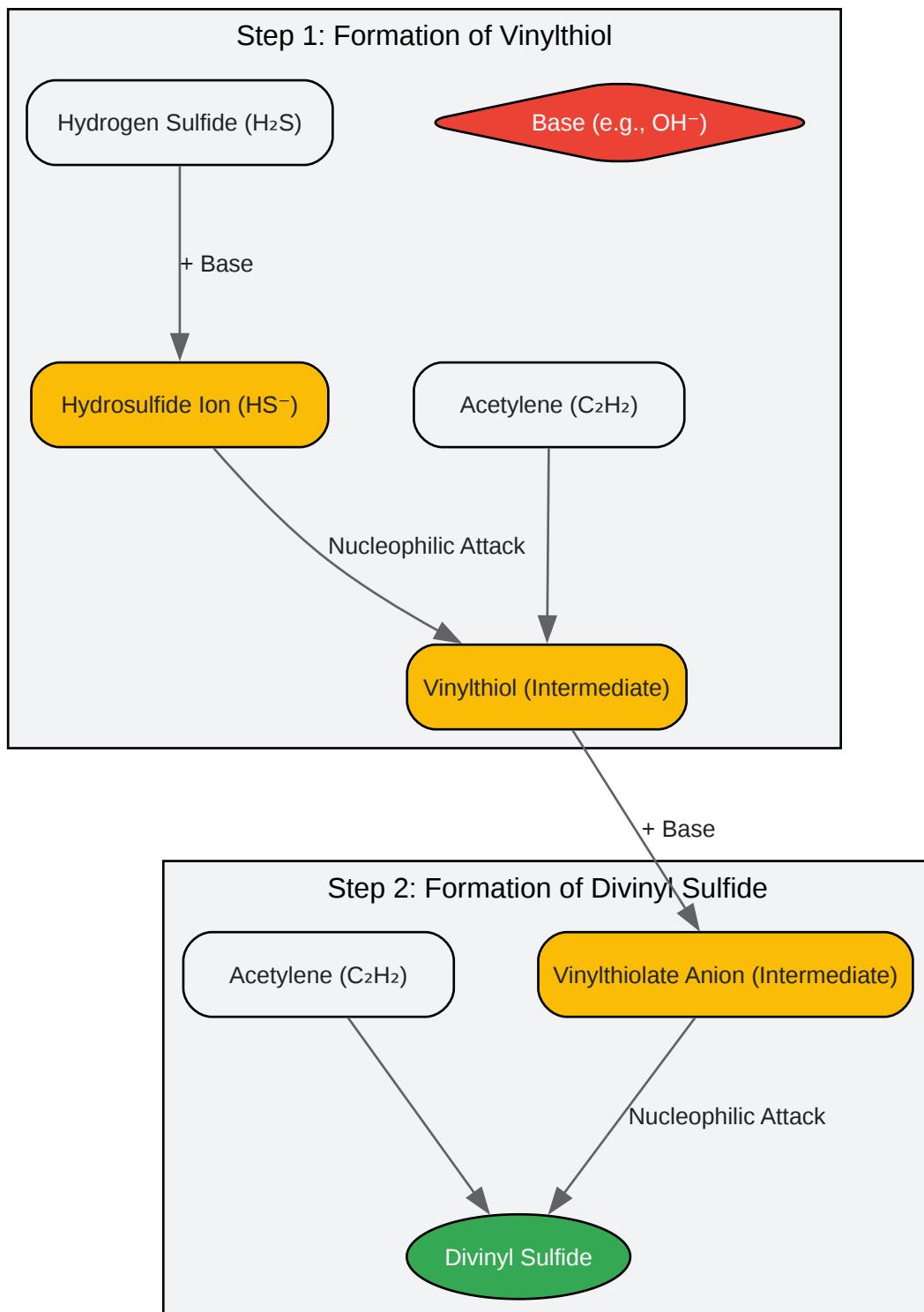
- Sample Preparation: A precise mass of high-purity **divinyl sulfide** is encapsulated in a combustible container, often a gelatin capsule or placed in a crucible made of a material like platinum.
- Bomb Setup: The sample is placed inside the combustion bomb, and a fuse wire is positioned to ensure ignition. A small, known amount of water is typically added to the bomb to saturate the internal atmosphere with water vapor, simplifying the final state corrections.
- Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.
- Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in a well-insulated outer container (the calorimeter jacket). The temperature of the water is monitored with a high-precision thermometer.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is recorded at regular intervals before, during, and after the combustion reaction until a steady final temperature is reached.
- Data Analysis: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The heat capacity of the calorimeter system is determined by calibrating it with a substance of known heat of combustion, such

as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change and the calorimeter's heat capacity.

- Corrections: Corrections are applied for the heat of combustion of the fuse wire and any auxiliary materials, as well as for the formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (from the sulfur in the sample).
- Calculation of Enthalpy of Formation: The standard enthalpy of formation of **divinyl sulfide** is then calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and SO₂).

Computational Estimation of Thermochemical Properties

Due to the lack of readily available experimental data for all thermochemical properties of **divinyl sulfide**, computational methods provide valuable estimations.


The Benson group additivity method is an empirical approach used to estimate the thermochemical properties of molecules by summing the contributions of their constituent functional groups. The standard molar entropy (S°) of **divinyl sulfide** can be estimated using this method. The molecule is dissected into groups, and the known entropy contribution of each group is summed to obtain the total molar entropy of the molecule.

The Joback method is another group contribution method used to estimate various thermophysical properties, including the ideal gas heat capacity (C_p). Similar to the Benson method, the molecule is broken down into its fundamental groups, and the temperature-dependent heat capacity is calculated by summing the contributions of these groups using a polynomial expression.

Synthesis of Divinyl Sulfide

The primary industrial synthesis of **divinyl sulfide** involves the reaction of acetylene with hydrogen sulfide.^[3] This process can be visualized as a two-step nucleophilic addition.

Synthesis of Divinyl Sulfide

[Click to download full resolution via product page](#)

Synthesis of **divinyl sulfide** from hydrogen sulfide and acetylene.

The reaction proceeds via the initial deprotonation of hydrogen sulfide by a base to form the hydrosulfide anion, a potent nucleophile. This anion then attacks one of the carbon atoms of the acetylene triple bond. A subsequent protonation step yields the intermediate vinylthiol. The vinylthiol is then deprotonated again by the base to form the vinylthiolate anion, which in turn acts as a nucleophile, attacking a second molecule of acetylene to form the final product, **divinyl sulfide**, after a final protonation step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metso.com [metso.com]
- 3. nist.gov [nist.gov]
- To cite this document: BenchChem. [Thermochemical Data for Divinyl Sulfide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213866#thermochemical-data-for-divinyl-sulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com